
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid typically involves the bromination of 4,5-dimethoxyphenylpentanoic acid. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of 5-(3-azido-4,5-dimethoxyphenyl)pentanoic acid.
Oxidation: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanoic aldehyde.
Reduction: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanol.
Applications De Recherche Scientifique
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The exact mechanism of action of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is not fully understood. its structural features suggest it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy groups could play a role in modulating the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3,4-Dimethoxyphenyl)pentanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(3,4-Dihydroxyphenyl)pentanoic acid:
5-(3,4-Dimethoxyphenyl)-5-oxo-pentanoic acid ethyl ester: An ester derivative with different solubility and reactivity characteristics.
Uniqueness
The presence of both bromine and methoxy groups in 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid makes it unique compared to its analogs
Propriétés
Numéro CAS |
6295-71-2 |
|---|---|
Formule moléculaire |
C13H17BrO4 |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
5-(3-bromo-4,5-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17BrO4/c1-17-11-8-9(5-3-4-6-12(15)16)7-10(14)13(11)18-2/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
UXDBBXNONLXSDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CCCCC(=O)O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




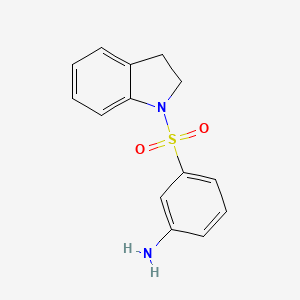

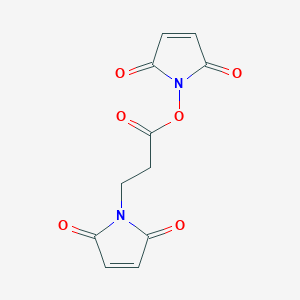

![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
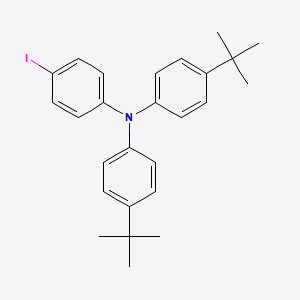
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
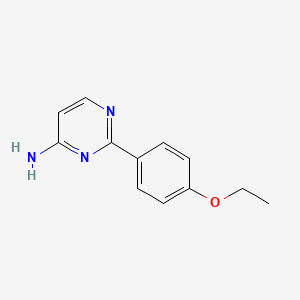
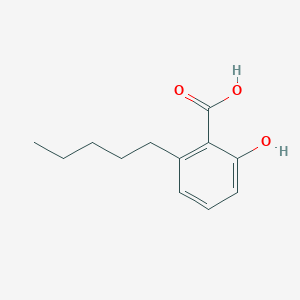
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)

![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
